molecular formula C16H23N3O7S B11817960 (S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid

(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid

Cat. No.: B11817960
M. Wt: 401.4 g/mol
InChI Key: WMQITUWFZHUMPA-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid is a complex organic compound that features a unique combination of functional groups, including a morpholinosulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Morpholinosulfonyl Intermediate: This step involves the reaction of morpholine with a sulfonyl chloride derivative under basic conditions to form the morpholinosulfonyl intermediate.

    Nitration of the Aromatic Ring: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The morpholinosulfonyl intermediate is then coupled with the nitrated aromatic compound using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution of Sulfonyl Group: Formation of various substituted derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, the nitrophenyl group may participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-pentanoic acid: A simpler analog with similar structural features.

    Morpholine derivatives: Compounds containing the morpholine moiety, such as morpholine-based drugs and catalysts.

Uniqueness

(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the morpholinosulfonyl and nitrophenyl groups allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C16H23N3O7S

Molecular Weight

401.4 g/mol

IUPAC Name

(2S)-4-methyl-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)pentanoic acid

InChI

InChI=1S/C16H23N3O7S/c1-11(2)9-14(16(20)21)17-13-4-3-12(10-15(13)19(22)23)27(24,25)18-5-7-26-8-6-18/h3-4,10-11,14,17H,5-9H2,1-2H3,(H,20,21)/t14-/m0/s1

InChI Key

WMQITUWFZHUMPA-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.